molecular formula C20H23N3O4 B456759 3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B456759
M. Wt: 369.4g/mol
InChI Key: CJZSBUJKCKLZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.

Scientific Research Applications

3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other similar compounds, such as:

    3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar structure but lacks the morpholinylmethyl group.

    4-hydroxy-2-quinolones: These compounds share the quinazolinone core but differ in the substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4g/mol

IUPAC Name

3-hydroxy-2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H23N3O4/c1-26-18-7-6-14(12-15(18)13-22-8-10-27-11-9-22)19-21-17-5-3-2-4-16(17)20(24)23(19)25/h2-7,12,19,21,25H,8-11,13H2,1H3

InChI Key

CJZSBUJKCKLZKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O)CN4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O)CN4CCOCC4

Origin of Product

United States

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